molecular formula C18H15NO4S B3958807 2-{[1-(3-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid

2-{[1-(3-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid

Cat. No.: B3958807
M. Wt: 341.4 g/mol
InChI Key: ORKFBYIPMPEPIJ-UHFFFAOYSA-N
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Description

The compound 2-{[1-(3-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid (hereafter referred to as 3-Me-BA) is a pyrrolidinone-based derivative featuring a benzoic acid moiety linked via a sulfanyl bridge to a 2,5-dioxopyrrolidine ring substituted at the 1-position with a 3-methylphenyl group. Its molecular formula is C₁₈H₁₅NO₄S (inferred from structural analogs, e.g., ), with a molecular weight of approximately 341.38 g/mol. The 3-methylphenyl substituent introduces steric and electronic effects that distinguish it from closely related analogs, making it a candidate for structure-activity relationship (SAR) studies in medicinal chemistry.

Properties

IUPAC Name

2-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4S/c1-11-5-4-6-12(9-11)19-16(20)10-15(17(19)21)24-14-8-3-2-7-13(14)18(22)23/h2-9,15H,10H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKFBYIPMPEPIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)CC(C2=O)SC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Pyrrolidinone Ring: This step involves the reaction of 3-methylbenzaldehyde with an appropriate amine to form an imine intermediate, which is then cyclized to form the pyrrolidinone ring.

    Thioether Formation: The pyrrolidinone intermediate is then reacted with a thiol compound to introduce the sulfanyl group.

    Benzoic Acid Attachment: Finally, the benzoic acid moiety is introduced through a coupling reaction, often using a reagent like a carboxylic acid chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the pyrrolidinone ring can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

2-{[1-(3-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of 2-{[1-(3-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares 3-Me-BA with structurally related pyrrolidinone derivatives, focusing on substituent variations and their implications:

Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features Evidence ID
2-{[1-(3-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid (3-Me-BA) 3-methylphenyl C₁₈H₁₅NO₄S ~341.38 Moderate lipophilicity; methyl group enhances metabolic stability compared to electron-withdrawing substituents.
2-{[1-(Phenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid Phenyl (no substituent) C₁₇H₁₃NO₄S 327.40 Lower molecular weight; simpler structure with no steric hindrance. Potential baseline for SAR studies.
2-{[1-(4-Trifluoromethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid 4-CF₃ (para) C₁₈H₁₂F₃NO₄S 395.35 High lipophilicity due to CF₃; may improve membrane permeability but reduce aqueous solubility.
2-{[1-(3-Trifluoromethylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid 3-CF₃ (meta) C₁₈H₁₂F₃NO₄S 395.35 Meta-CF₃ introduces asymmetric steric effects; may alter binding pocket interactions compared to para-CF₃ analogs.
2-{[1-(4-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid 4-methylphenyl C₁₈H₁₅NO₄S 341.38 Para-methyl group offers balanced lipophilicity and solubility; direct structural isomer of 3-Me-BA.

Key Insights

Substituent Position and Electronic Effects :

  • 3-Me-BA (meta-methyl) vs. 4-Me-BA (para-methyl): The para-methyl analog (4-Me-BA) may exhibit better solubility due to reduced steric hindrance, whereas the meta-methyl group in 3-Me-BA could disrupt planar interactions in target binding pockets .
  • Trifluoromethyl (CF₃) Analogs : The CF₃ group’s strong electron-withdrawing nature increases metabolic stability but reduces solubility. For example, the 4-CF₃ analog (CAS 433329-42-1) has a logP ~2.5 (predicted), compared to ~2.0 for 3-Me-BA .

Biological Activity Trends :

  • While direct data for 3-Me-BA are scarce, analogs like the phenyl derivative (CAS 301229-04-9) have been explored as kinase inhibitors, with IC₅₀ values in the low micromolar range .
  • The CF₃-substituted analogs (e.g., 3-CF₃ and 4-CF₃) show enhanced potency in protease inhibition assays, likely due to increased hydrophobic interactions with enzyme active sites .

Synthetic Accessibility :

  • The 3-Me-BA and 4-Me-BA derivatives are more synthetically accessible than CF₃ analogs, which require specialized fluorination steps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[1-(3-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid
Reactant of Route 2
Reactant of Route 2
2-{[1-(3-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}benzoic acid

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